molecular formula C18H18N2OS2 B2558023 3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380346-39-4

3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2558023
CAS No.: 380346-39-4
M. Wt: 342.48
InChI Key: VLGOVLDMKVRKFP-UHFFFAOYSA-N
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Description

The compound you mentioned seems to belong to a class of organic compounds known as heterocyclic compounds, specifically a pyrimidinone. Pyrimidinones are compounds containing a pyrimidine ring, which is a six-membered aromatic heterocycle, analogous to phenyl but with two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, pyrimidines can undergo reactions like alkylation, acylation, halogenation, and many others .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Sulfanylidene tetrahydropyrimidine derivatives, similar to the compound , have been synthesized using acid-catalyzed cyclocondensation reactions. These compounds exhibit interesting structural properties due to their hydrogen bonding patterns, which could be relevant for designing molecules with specific molecular recognition capabilities (Sarojini et al., 2015).

  • Crystal Structure Analysis : The crystal structures of certain sulfanylidene tetrahydropyrimidines reveal intricate hydrogen-bonded networks. This structural information is crucial for understanding the reactivity and potential binding interactions of these compounds (Balasubramani et al., 2007).

Potential Applications in Medicine

  • Antimicrobial and Antifungal Activities : Various studies have demonstrated the potential antimicrobial and antifungal activities of sulfanylidene tetrahydropyrimidine derivatives. These compounds could serve as leads for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Kale and Mene, 2013).

  • Antitumor Agents : Pyrimidine derivatives have been evaluated for their antitumor properties, suggesting their potential application in cancer therapy. Specific modifications to the pyrimidine core could lead to compounds with enhanced efficacy and selectivity against cancer cells (Gangjee et al., 1996).

Applications in Materials Science

  • Polyimide Synthesis : Compounds containing sulfanylidene tetrahydropyrimidine units have been utilized in the synthesis of polyimides, which are known for their excellent thermal stability and mechanical properties. These materials find applications in the electronics and aerospace industries due to their robust performance under extreme conditions (Tapaswi et al., 2015).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological system they interact with. Some pyrimidine derivatives exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. Some compounds may be combustible or toxic . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The future directions in the study of these compounds could involve the synthesis of new derivatives, exploration of their biological activities, and their potential applications in areas like medicinal chemistry .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-10-7-11(2)9-12(8-10)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGOVLDMKVRKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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